molecular formula C25H22ClN5O B3181673 MK-2206 hydrochloride CAS No. 1032349-77-1

MK-2206 hydrochloride

Cat. No. B3181673
CAS RN: 1032349-77-1
M. Wt: 443.9 g/mol
InChI Key: LFYOZCBFOSSLNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MK-2206 hydrochloride is an orally active, allosteric Akt inhibitor . It is equally potent towards purified human recombinant Akt1 and Akt2, and approximately 5-fold less potent against human Akt3 . It is being investigated as a drug candidate to help treat cancer . It is intended to be used with other cancer therapies that advanced tumors may become resistant to .


Molecular Structure Analysis

The molecular formula of this compound is C25H21N5O . The exact mass is 443.15 and the molecular weight is 443.935 . The InChI code and SMILES string provide a text representation of the molecule’s structure .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 480.39 . It is soluble in DMSO at 12 mg/mL . It should be stored at -20°C for long-term storage .

Scientific Research Applications

Inhibition of AKT Signaling in Cancer Therapy

MK-2206 hydrochloride, an allosteric inhibitor of AKT, has been extensively studied for its role in cancer therapy. It targets the phosphoinositide 3-kinase (PI3K)/Akt pathway, crucial in various cancers. For instance, Hirai et al. (2010) demonstrated that MK-2206 synergistically enhanced the antitumor efficacy of standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo, suggesting its potential as a cancer treatment adjunct (Hirai et al., 2010). Similarly, Almhanna et al. (2013) found that MK-2206, combined with carboplatinum and paclitaxel, showed synergistic efficacy in gastric cancer cell lines, hinting at its role in enhancing the effectiveness of existing cancer therapies (Almhanna et al., 2013).

Molecular Interactions and Mechanism of Action

Understanding the molecular interactions and mechanism of action of MK-2206 is crucial for developing effective cancer therapies. Rehan et al. (2014) conducted a study focusing on the binding mode and molecular interactions of MK-2206 with human AKT isoforms. Their research provided valuable insights into drug-protein interactions and could assist in designing more effective drugs (Rehan et al., 2014).

Clinical Trials and Safety Profile

Clinical trials have been integral in assessing the safety and efficacy of MK-2206. For example, a study by Yap et al. (2011) on patients with advanced solid tumors investigated the safety, maximum-tolerated dose (MTD), pharmacokinetics, pharmacodynamics, and preliminary antitumor efficacy of MK-2206, providing valuable data for its clinical use (Yap et al., 2011). Additionally, the study by Doi et al. (2015) evaluated MK-2206 in Japanese patients with advanced solid tumors, further contributing to the understanding of its safety profile across different populations (Doi et al., 2015).

Mechanism of Action

MK-2206 hydrochloride acts as an allosteric AKT inhibitor . It is a highly selective inhibitor of pan-Akt, namely, of all three Akt isoforms Akt1, Akt2, and Akt3 . It has been shown to inhibit cell proliferation in various cancer cell lines .

Safety and Hazards

MK-2206 hydrochloride may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

properties

IUPAC Name

8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O.ClH/c26-25(12-4-13-25)18-9-7-17(8-10-18)22-19(16-5-2-1-3-6-16)15-20-21(27-22)11-14-30-23(20)28-29-24(30)31;/h1-3,5-11,14-15H,4,12-13,26H2,(H,29,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYOZCBFOSSLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1032350-13-2, 1032349-77-1
Record name MK 2206 dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032350-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MK-2206
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032349771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-2206
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HA45S22ZZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MK-2206 hydrochloride
Reactant of Route 2
MK-2206 hydrochloride
Reactant of Route 3
MK-2206 hydrochloride
Reactant of Route 4
MK-2206 hydrochloride
Reactant of Route 5
MK-2206 hydrochloride
Reactant of Route 6
Reactant of Route 6
MK-2206 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.